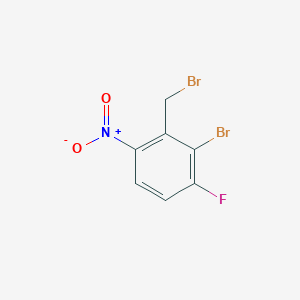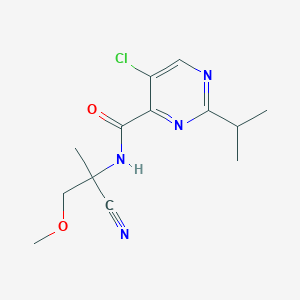
5-Chloro-N-(2-cyano-1-methoxypropan-2-yl)-2-propan-2-ylpyrimidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-N-(2-cyano-1-methoxypropan-2-yl)-2-propan-2-ylpyrimidine-4-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. The compound has been found to exhibit promising properties that make it suitable for various biomedical applications.
Mechanism of Action
The mechanism of action of 5-Chloro-N-(2-cyano-1-methoxypropan-2-yl)-2-propan-2-ylpyrimidine-4-carboxamide involves its ability to inhibit the activity of enzymes that are involved in various physiological processes. The compound has been found to exhibit potent inhibitory activity against enzymes such as CDKs, JAKs, and EGFR, which are involved in various cellular processes such as cell division, immune response, and cell growth.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-Chloro-N-(2-cyano-1-methoxypropan-2-yl)-2-propan-2-ylpyrimidine-4-carboxamide are dependent on the specific enzyme that it inhibits. For example, inhibition of CDKs can lead to the arrest of cell division, while inhibition of JAKs can lead to the suppression of the immune response.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 5-Chloro-N-(2-cyano-1-methoxypropan-2-yl)-2-propan-2-ylpyrimidine-4-carboxamide in lab experiments is its potent inhibitory activity against various enzymes. This makes it a valuable tool for studying the biochemical and physiological effects of these enzymes. However, one of the limitations of using the compound is its potential toxicity, which can limit its use in certain applications.
Future Directions
There are several future directions for the use of 5-Chloro-N-(2-cyano-1-methoxypropan-2-yl)-2-propan-2-ylpyrimidine-4-carboxamide in scientific research. One potential application is in the development of new drugs for the treatment of various diseases. The compound has been found to exhibit potent inhibitory activity against enzymes that are involved in various disease processes, making it a promising candidate for drug development. Additionally, the compound could be used as a tool for studying the biochemical and physiological effects of various enzymes, which could lead to a better understanding of the underlying mechanisms of various diseases.
Synthesis Methods
The synthesis of 5-Chloro-N-(2-cyano-1-methoxypropan-2-yl)-2-propan-2-ylpyrimidine-4-carboxamide involves the reaction of 5-chloro-2-amino-4-methylpyrimidine with 2-cyano-1-methoxypropan-2-ol and isobutyryl chloride in the presence of a base. The reaction proceeds via an intermediate that is formed between the amine and the alcohol, which is then acylated with isobutyryl chloride to form the final product.
Scientific Research Applications
The chemical compound has been found to have significant potential in various areas of scientific research. One of the most promising applications of 5-Chloro-N-(2-cyano-1-methoxypropan-2-yl)-2-propan-2-ylpyrimidine-4-carboxamide is in the development of new drugs. The compound has been found to exhibit potent inhibitory activity against a range of enzymes that are involved in various physiological processes.
properties
IUPAC Name |
5-chloro-N-(2-cyano-1-methoxypropan-2-yl)-2-propan-2-ylpyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN4O2/c1-8(2)11-16-5-9(14)10(17-11)12(19)18-13(3,6-15)7-20-4/h5,8H,7H2,1-4H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVXNXRNQVFGZBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC=C(C(=N1)C(=O)NC(C)(COC)C#N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-N-(2-cyano-1-methoxypropan-2-yl)-2-propan-2-ylpyrimidine-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[6-(Dimethylamino)naphthalen-2-yl]prop-2-enamide](/img/structure/B2938507.png)
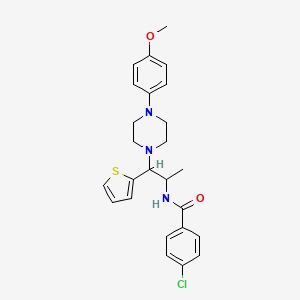
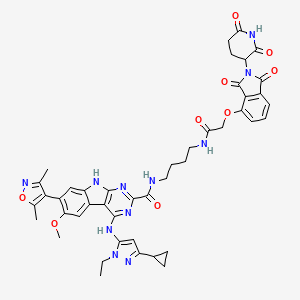
![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)(6-methyl-3,4-dihydroquinolin-1(2H)-yl)methanone](/img/structure/B2938511.png)
![1-[(4-chloro-2,5-dimethoxyphenyl)sulfonyl]-2-methyl-1H-benzimidazole](/img/structure/B2938512.png)
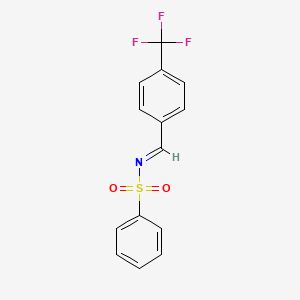
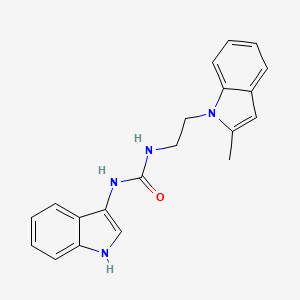
![N-(2-(furan-3-yl)-2-hydroxyethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2938517.png)
![N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2,5-dimethoxybenzenesulfonamide](/img/structure/B2938518.png)
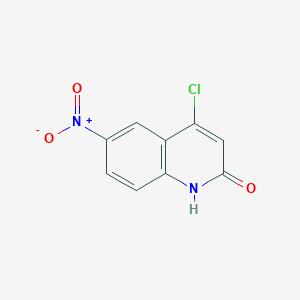
![6-Bromopyrazolo[1,5-a]pyrimidine-3-sulfonyl chloride](/img/structure/B2938523.png)

![N-(3-chloro-4-fluorobenzyl)-3-(9-(3,4-dimethylphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)propanamide](/img/no-structure.png)
